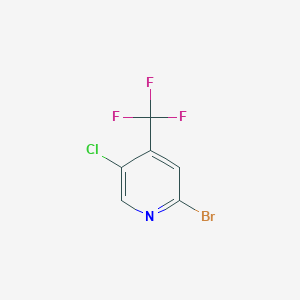

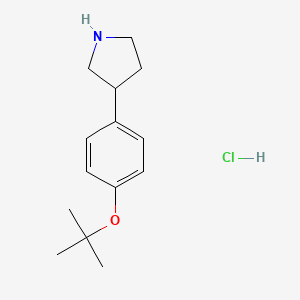

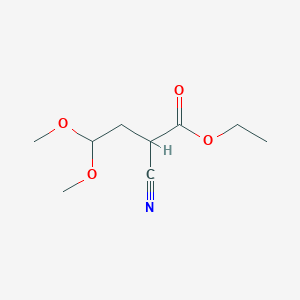

![molecular formula C9H12N2O3 B1441100 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid CAS No. 1178225-36-9](/img/structure/B1441100.png)

2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . The synthesis was followed by detailed characterization by ultraviolet–visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1 H-NMR, 13 C-NMR), and gas chromatography coupled with mass spectroscopy .

Molecular Structure Analysis

The molecular structure of “2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid” can be analyzed using various spectroscopic techniques. For instance, ultraviolet-visible spectroscopy can provide information about the electronic structure of the molecule, while infrared spectroscopy can reveal details about its vibrational modes . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Chemical Reactions Analysis

The chemical reactivity of “2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid” can be inferred from its molecular structure. The presence of the hydroxyethyl and methylamino groups suggests that it could participate in a variety of chemical reactions, including condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid” can be analyzed using various techniques. For instance, its solubility in different solvents, melting point, boiling point, and spectral properties can be determined experimentally. The presence of the hydroxyethyl and methylamino groups suggests that it is likely to be polar and capable of forming hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Molecular Interactions

2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid, a derivative of nicotinic acid, has been studied for its interactions with various receptors and its role in molecular signaling pathways. One significant area of research is its affinity for the hydroxy-carboxylic acid receptor HCA2 (GPR109A), a G protein-coupled receptor. The structure-activity relationships of substituted propenoic acids, including fumaric acid esters and cinnamic acid derivatives, have been explored, indicating a restricted binding pocket on the HCA2 receptor. Molecular modeling suggests a planar trans-propenoic acid pharmacophore as crucial for receptor affinity, with a maximum length of 8 Å and an out-of-plane orientation for larger substituents (van Veldhoven et al., 2011).

Synthesis and Chemical Properties

Research has also focused on the efficient synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function. Starting from 2-cyanonicotinic acid, these pseudopeptides have been coupled with methyl esters of L-α-amino acids, yielding intermediates with potential applications in drug development and biochemistry (Ovdiichuk et al., 2015).

Industrial Applications

Nicotinic acid is industrially produced mainly by the oxidation of specific pyridines, with applications in nutrition and pharmaceuticals. Research into eco-friendly and sustainable production methods of nicotinic acid is ongoing, focusing on green chemistry principles to minimize environmental impact. This includes exploring alternative raw materials and processes for nicotinic acid production with industrial applicability (Lisicki et al., 2022).

Crystallography and Polymorphism

The crystallography of nicotinic acid derivatives has been a subject of study, revealing the polymorphism and structural diversity of compounds like 2-[methyl(phenyl)amino]nicotinic acid. Research has shown that the directionalities of hydrogen-bonding chains in these compounds can significantly affect their physical properties, with implications for materials science and pharmaceutical formulation (Long et al., 2008).

Eigenschaften

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(5-6-12)8-7(9(13)14)3-2-4-10-8/h2-4,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTHUYYXKHNKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

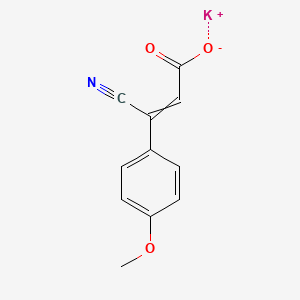

![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)

![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)